Isothiazolo[5,4-c]pyridin-7(6H)-one
Description
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
6H-[1,2]thiazolo[5,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)3-8-10-5/h1-3H,(H,7,9) |
InChI Key |
SRHPUPKKKRIYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C=NS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with Sulfur Reagents
A common approach to synthesize Isothiazolo[5,4-c]pyridin-7(6H)-one involves the reaction of 2-aminopyridine derivatives with sulfur sources such as elemental sulfur or sulfur-transfer reagents. This step forms a thiol or thioamide intermediate, which then undergoes intramolecular cyclization to generate the isothiazole ring fused to the pyridine core.
- Typical conditions: The reaction is often carried out in polar solvents like ethanol or acetic acid.
- Catalysts: Bases such as triethylamine facilitate the cyclization by deprotonating intermediates and promoting nucleophilic attack.
- Oxidation: Subsequent oxidation with reagents like bromine or m-chloroperbenzoic acid (mCPBA) introduces the ketone and sulfone functionalities, stabilizing the fused ring system.
Oxidative Cyclization via Bromine Atmosphere
The oxidative cyclization of free thiol intermediates in the presence of bromine is a documented method for assembling fused isothiazoles. This method combines the deprotection of sulfur-protected intermediates (e.g., p-methoxybenzyl-protected thiols) with oxidative ring closure, streamlining the synthesis.
- Advantages: This one-pot process reduces synthetic steps and improves overall yield.
- Limitations: Earlier methods reported yields below 50%, but recent optimizations have improved efficiency.
- Mechanistic insight: Radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) have shown that free radical intermediates may be involved in the cyclization process.
Palladium-Catalyzed Coupling Strategies
In some synthetic schemes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to introduce aryl substituents on the pyridine ring prior to cyclization. This allows for the preparation of substituted isothiazolo-pyridinones with tailored properties.
- Typical reagents: Pd(PPh3)4 or XPhos Pd G3 catalysts.
- Conditions: Coupling reactions are conducted in mixed solvents like tetrahydrofuran/water or dioxane/water at elevated temperatures (80–100 °C).
- Post-coupling steps: Thiol introduction and oxidative cyclization follow to complete the fused ring formation.
Representative Synthetic Scheme
| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Palladium-catalyzed arylation of picolinonitrile | Pd(PPh3)4, K2CO3, THF/H2O, 100 °C | 72 | Introduction of aryl group |
| 2 | Thiol substitution | p-Methoxybenzylthiol, NaH, DMF, rt | 81 | Formation of S-substituted intermediate |
| 3 | Oxidative cyclization and deprotection | Br2, EtOAc, 0 °C to rt | 75 | Formation of isothiazolo[5,4-c]pyridinone |
| 4 | Further functionalization (optional) | Amines, Pd-catalysts, reflux | 57–89 | Diversification of substituents |
Data adapted and integrated from recent synthetic studies on isothiazolo-pyridine derivatives
Mechanistic Considerations
The key step in the preparation of this compound is the oxidative cyclization forming the S–N bond that fuses the isothiazole ring to the pyridine. This is often achieved by:
- Generation of a free thiol intermediate from a protected precursor.
- Oxidation with bromine or other oxidants to induce intramolecular cyclization.
- Radical intermediates may be involved, as indicated by inhibition of the reaction in the presence of radical scavengers like TEMPO.
The choice of protecting groups and the sequence of deprotection and cyclization steps significantly impact the overall yield and purity.
Data Table: Physical and Chemical Properties
Research Discoveries and Applications
- Biological activity: The compound exhibits antimicrobial and anticancer properties, attributed to its fused heterocyclic structure that can interact with biological targets such as enzymes and receptors.
- Chemical versatility: It serves as a scaffold for further functionalization, enabling the synthesis of derivatives with varied pharmacological profiles.
- Synthetic improvements: Recent research has focused on improving yields and simplifying the synthetic sequence by combining deprotection and cyclization steps under oxidative conditions.
Summary and Outlook
The preparation of this compound involves multi-step synthetic methodologies centered on sulfur incorporation and oxidative cyclization. Advances in palladium-catalyzed coupling and optimized oxidative conditions have enhanced synthetic efficiency and product yields. Mechanistic studies suggest radical intermediates play a role in ring closure, offering avenues for further reaction control.
This compound's unique fused heterocyclic structure underpins its biological and chemical significance, making it a valuable target in medicinal chemistry and materials science. Ongoing research continues to refine its synthesis and expand its application scope.
Chemical Reactions Analysis
Types of Reactions: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield dihalogenated derivatives, which serve as key intermediates for further functionalization .
Scientific Research Applications
ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Its derivatives are investigated for their potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism by which ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s unique structure allows it to bind selectively to certain receptor subtypes, enhancing its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Compounds
*Note: Molecular formula for 33360-18-8 inferred from structure.
Key Differences and Implications
Heteroatom Influence: Isothiazolo vs. Isoxazole/Oxazole: The sulfur atom in isothiazole (e.g., 71109-34-7) increases electron-withdrawing effects and metabolic stability compared to oxygen-containing analogs (15911-16-7, 33360-18-8) . Pyrazole vs.
Substituent Effects: Amino Group (1134004-63-9): The 5-amino substituent enables nucleophilic reactions (e.g., acylation), making it a versatile intermediate in drug synthesis .
Fused Ring Systems: Pyridazinone (15911-16-7): The pyridazinone moiety offers a planar, electron-deficient system suitable for π-π stacking in enzyme inhibition . Pyrimidinone (33360-18-8): The pyrimidinone fusion (as in 33360-18-8) is common in kinase inhibitors due to its resemblance to purine bases .
Synthetic Accessibility: The oxazolo compound (33360-18-8) has well-documented synthesis routes involving cyclization of phenyl-substituted precursors, as reported in Turchi and Maryanoff (1983) . In contrast, methyl-substituted isothiazolo derivatives (71109-34-7) may require sulfur-specific reagents like Lawesson’s reagent for ring formation .
Q & A
Q. What are the standard synthetic routes for preparing isothiazolo[5,4-c]pyridin-7(6H)-one and its derivatives?
Methodological Answer: A common approach involves cyclization of thiazole precursors. For example, β-(2-phenylthiazol-4-yl)acrylic acid can be converted to an azide intermediate, which undergoes cyclization to yield thiazolo[5,4-c]pyridin-7(6H)-one derivatives (yield: ~60–70%) . Key steps include:
- Thiazole ring formation : Using sulfur and nitrogen sources with catalysts (e.g., POCl₃).
- Cyclization : Under reflux in anhydrous solvents (e.g., toluene or DMF).
- Purification : Silica gel chromatography or recrystallization.
| Example Reaction Conditions | Yield | Reference |
|---|---|---|
| Azide cyclization in toluene | 65% | |
| POCl₃-mediated chlorination | 72% |
Q. How can structural characterization of this compound derivatives be optimized?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR, focusing on heterocyclic protons (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolve bond angles and torsion angles (e.g., C–C bond length: ~1.39 Å in fused rings) .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 243 for C₁₂H₉N₃OS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. To address this:
- Dose-response profiling : Test derivatives across concentrations (e.g., 0.1–100 µM) in cell proliferation (MTT assay) .
- Target validation : Use siRNA knockdown or enzymatic assays (e.g., sGC stimulation measured via cGMP ELISA) .
- Structural analogs : Compare substituent effects (e.g., bromo vs. methoxy groups on BET inhibition) .
| Biological Activity | Key Finding | Reference |
|---|---|---|
| Antifungal (C. albicans) | MIC₅₀: 12.5 µg/mL for 7-methoxy derivatives | |
| sGC stimulation | EC₅₀: 0.8 µM for pyrazolo analogs (structural analogs) |
Q. How can reaction yields be improved in large-scale synthesis of this compound?
Methodological Answer: Optimize catalytic systems and scaling protocols:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) with comparable yields (68%) .
- Catalyst screening : RhIII catalysts enhance regioselectivity in annulation reactions .
- Flow chemistry : Minimizes side reactions in azide cyclization .
| Scale | Yield | Conditions |
|---|---|---|
| Lab (1g) | 68% | Microwave, 150°C, 2h |
| Pilot (100g) | 60% | Flow reactor, 110°C |
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivities for structurally similar isothiazolo derivatives?
Methodological Answer: Variations often stem from:
- Cell line specificity : PDGF-BB-induced migration in A7r5 VSMCs vs. HEK293T .
- Substituent positioning : Methoxy at C7 enhances antifungal activity, while bromo at C2 improves solubility .
- Assay interference : Redox-active thiazole cores may confound MTT results; validate via ATP-based assays .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
